molecular formula C10H20O2 B1658273 Ethyl 2,4,4-trimethylpentanoate CAS No. 60302-30-9

Ethyl 2,4,4-trimethylpentanoate

Cat. No.: B1658273
CAS No.: 60302-30-9
M. Wt: 172.26 g/mol
InChI Key: VRMZGUKRQVZNCO-UHFFFAOYSA-N
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Description

Ethyl 2,4,4-trimethylpentanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from pentanoic acid and ethanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,4-trimethylpentanoate can be synthesized through the esterification of pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

Pentanoic acid+EthanolH2SO4Pentanoic acid, 2,4,4-trimethyl-, ethyl ester+Water\text{Pentanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentanoic acid+EthanolH2​SO4​​Pentanoic acid, 2,4,4-trimethyl-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of pentanoic acid, 2,4,4-trimethyl-, ethyl ester involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4-trimethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to pentanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: Pentanoic acid and ethanol.

    Reduction: 2,4,4-trimethylpentanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2,4,4-trimethylpentanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Widely used in the flavor and fragrance industry for its pleasant odor.

Mechanism of Action

The mechanism of action of pentanoic acid, 2,4,4-trimethyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with various cellular pathways, potentially exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, ethyl ester: Similar structure but lacks the 2,4,4-trimethyl substitution.

    Pentanoic acid, 4-methyl-, ethyl ester: Similar structure with a single methyl substitution at the 4-position.

    Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: Similar structure with a hydroxy group at the 2-position and a methyl group at the 4-position.

Uniqueness

Ethyl 2,4,4-trimethylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The 2,4,4-trimethyl substitution enhances its hydrophobicity and influences its reactivity compared to other similar esters.

Properties

IUPAC Name

ethyl 2,4,4-trimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-6-12-9(11)8(2)7-10(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZGUKRQVZNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452069
Record name Pentanoic acid, 2,4,4-trimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60302-30-9
Record name Pentanoic acid, 2,4,4-trimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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